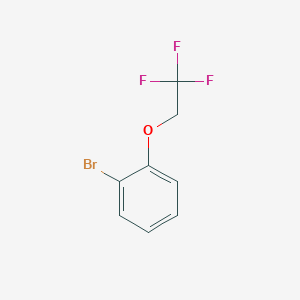

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

Description

Significance of Fluorinated Ethers in Chemical Synthesis and Materials Science

Within the broader family of halogenated ethers, those containing fluorine atoms hold a particularly prominent position. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated ethers, for instance, often exhibit enhanced thermal stability, chemical inertness, and unique electronic characteristics. chemicalbook.com The trifluoroethoxy group (-OCH₂CF₃), in particular, is noted for its high stability and has been employed as a protecting group for alcohols in complex total synthesis projects, surviving a wide range of reaction conditions. nih.gov

In materials science, the unique properties conferred by fluorine are highly sought after. Fluorinated compounds are integral to the development of advanced polymers and specialty coatings, where their low surface energy can create non-stick and water-repellent surfaces. chemicalbook.com Furthermore, fluorinated ethers have been explored as components of electrolytes for next-generation batteries, such as lithium-sulfur batteries, where they can help mitigate undesirable side reactions and improve cycle life. rsc.orggoogle.com In medicinal chemistry and pharmaceutical development, the introduction of fluorine-containing groups is a common strategy to enhance a drug molecule's metabolic stability, bioavailability, and binding affinity. chemicalbook.com

Contextualizing 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene within Fluorinated Aromatic Scaffolds

This compound belongs to a specific subset of fluorinated aryl ethers that feature both a bromine atom and a trifluoroethoxy group attached to a benzene (B151609) ring. This particular arrangement of substituents makes it a valuable bifunctional scaffold. The bromine atom, located at the ortho position to the ether linkage, serves as a versatile functional group for a variety of synthetic transformations. Aryl bromides are widely used as precursors in numerous catalytic cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

The 2,2,2-trifluoroethoxy group, on the other hand, is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the adjacent bromine atom. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic sequences. nih.gov The combination of these two groups on a single aromatic ring positions this compound as a strategic starting material for the synthesis of more complex, highly functionalized, and potentially biologically active molecules.

Review of Precedent Research on Related Brominated and Trifluoroethoxylated Arenes

Research into related brominated and fluorinated aromatic compounds provides a valuable context for understanding the potential of this compound. The synthesis of aryl trifluoromethyl ethers, a closely related class of compounds, has been the subject of extensive research, with various methods developed for their preparation. nih.govchemrevlett.comrsc.org These methods often highlight the challenges and strategies associated with forming the aryl ether bond with a fluorinated alkyl group.

The synthesis of brominated aryl ethers often follows classical methods such as the Williamson ether synthesis. For example, the para-isomer, 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, can be synthesized from 4-bromophenol and a trifluoroethylating agent in the presence of a base. chemicalbook.com This suggests that a similar approach, starting from 2-bromophenol (B46759), would be a viable route to this compound.

Furthermore, the utility of brominated aromatic compounds in organic synthesis is well-documented. nih.govdatapdf.comsci-hub.se They are staple building blocks in the construction of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The reactivity of the carbon-bromine bond in cross-coupling reactions allows for the precise and efficient introduction of a wide range of substituents, enabling the rapid diversification of chemical scaffolds. researchgate.net The extensive literature on the reactions of bromoarenes provides a solid foundation for predicting the synthetic utility of this compound as an intermediate in the synthesis of novel compounds.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are dictated by its molecular structure, which combines an aromatic ring with two distinct and influential substituents. The interplay between the bulky, polarizable bromine atom and the strongly electron-withdrawing trifluoroethoxy group determines its reactivity, solubility, and spectroscopic characteristics.

Molecular Structure and Key Identifiers

The molecule consists of a benzene ring substituted at the 1 and 2 positions with a bromine atom and a 2,2,2-trifluoroethoxy group, respectively. This ortho-substitution pattern influences the molecule's conformation and the electronic environment of each atom on the aromatic ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 218610-57-2 chemicalbook.comreagentia.eureagentia.eu |

| Molecular Formula | C₈H₆BrF₃O chemicalbook.com |

| Molecular Weight | 255.03 g/mol chemicalbook.com |

| Canonical SMILES | C1=CC=C(C(=C1)Br)OCC(F)(F)F |

Synthesis and Reactivity

The synthesis of this compound can be achieved through established methods in organic chemistry, leveraging the reactivity of precursor phenols. Its subsequent reactivity is dominated by the chemistry of the aryl-bromine bond.

Synthetic Routes

The most common and direct method for the synthesis of aryl ethers is the Williamson ether synthesis. For this compound, this would involve the reaction of 2-bromophenol with a suitable 2,2,2-trifluoroethylating agent. A general procedure, analogous to the synthesis of the para-isomer, would involve the deprotonation of 2-bromophenol with a base like potassium carbonate, followed by nucleophilic attack on an electrophilic trifluoroethyl source, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate. chemicalbook.com

General Reaction Scheme:

(Image representing the Williamson ether synthesis of the target compound from 2-bromophenol and a trifluoroethylating agent)

(Image representing the Williamson ether synthesis of the target compound from 2-bromophenol and a trifluoroethylating agent)Typical Reactions and Potential for Further Functionalization

The primary site of reactivity on the this compound molecule is the carbon-bromine bond. This bond is susceptible to a wide range of organometallic cross-coupling reactions, making the compound a valuable building block for more complex structures. The presence of the ortho-trifluoroethoxy group can sterically and electronically influence these transformations.

Potential reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to form C-C bonds.

Grignard Reagent Formation: Reaction with magnesium metal to form an organomagnesium halide, which can then react with various electrophiles.

The trifluoroethoxy group is generally stable under these conditions, allowing for the selective functionalization at the bromine-bearing carbon. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDNGJIKOVCQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626952 | |

| Record name | 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218610-57-2 | |

| Record name | 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 2,2,2 Trifluoroethoxy Benzene and Analogues

Direct Synthesis Approaches

The direct formation of the aryl ether bond in 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a significant advantage over traditional approaches like the Williamson ether synthesis, which can be hampered by the low reactivity of 2,2,2-trifluoroethylating agents in classical SN2 reactions. thieme-connect.com

Palladium-Catalyzed C-O Cross-Coupling Reactions for Trifluoroethoxylation of Aryl Bromides

Palladium-catalyzed C-O cross-coupling has emerged as a powerful tool for the synthesis of aryl ethers. The application of this methodology to the trifluoroethoxylation of aryl bromides provides a direct route to compounds such as this compound.

The success of palladium-catalyzed C-O coupling reactions is highly dependent on the choice of ligand, which plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the formation of fluoroalkyl aryl ethers, specialized ligand systems are often necessary to achieve high yields and good functional group tolerance.

Research has shown that bulky, electron-rich phosphine (B1218219) ligands are particularly effective. For instance, the use of the tBuBrettPhos Pd G3 precatalyst has been reported to be highly effective for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.org The optimization of reaction conditions typically involves the screening of bases, solvents, and temperature. For the trifluoroethoxylation of aryl bromides, cesium carbonate (Cs₂CO₃) in a solvent such as toluene (B28343) has proven to be an effective combination. acs.org These conditions promote the formation of the palladium(0) active species and facilitate the deprotonation of the alcohol nucleophile.

| Ligand/Precatalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 100-120 | 85-95 |

| RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 70-85 |

| XPhos Pd G2 | NaOᵗBu | Toluene | 100 | 65-80 |

The palladium-catalyzed trifluoroethoxylation of aryl bromides exhibits a broad substrate scope. The reaction is tolerant of a variety of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. acs.org For example, aryl bromides bearing methoxy, morpholinyl, and cyano groups have been successfully coupled with 2,2,2-trifluoroethanol (B45653) in high yields. acs.org

However, certain limitations exist. Sterically hindered aryl bromides, particularly those with ortho-substituents, may exhibit lower reactivity and require higher catalyst loadings or longer reaction times to achieve good conversion. Furthermore, the presence of acidic protons in the substrate can interfere with the basic reaction conditions, potentially requiring a protection-deprotection strategy. While the methodology is generally robust, the synthesis of this compound would be expected to proceed efficiently given the electronic nature of the bromo-substituent.

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 4-Methoxy-1-(2,2,2-trifluoroethoxy)benzene | 92 |

| 4-Bromobenzonitrile | 4-(2,2,2-Trifluoroethoxy)benzonitrile | 95 |

| 1-Bromo-4-(morpholino)benzene | 4-(4-(2,2,2-Trifluoroethoxy)phenyl)morpholine | 88 |

| 1,4-Dibromobenzene | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 85 |

Data synthesized from reported yields for similar substrates. acs.org

Copper-Catalyzed Etherification Strategies

Copper-catalyzed C-O cross-coupling reactions represent a valuable alternative to palladium-based systems, often offering different reactivity profiles and being more cost-effective.

A significant advancement in copper-catalyzed trifluoroethoxylation involves the use of well-defined copper(I) fluoroalkoxide complexes. thieme-connect.com These pre-formed complexes can serve as efficient reagents for the fluoroalkoxylation of aryl and heteroaryl bromides. For instance, complexes of the type [(phen)₂Cu][OCH₂CF₃] (where phen is 1,10-phenanthroline) have been synthesized and shown to react with a wide range of aryl bromides to produce the corresponding trifluoroethyl ethers in good to excellent yields. thieme-connect.com

This approach tolerates a variety of functional groups, including chloro, nitro, nitrile, and ester moieties. thieme-connect.com The reaction typically proceeds in a polar aprotic solvent like DMF at elevated temperatures. The use of a stoichiometric amount of the copper complex can be a drawback, but catalytic versions are also being developed.

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-(2,2,2-Trifluoroethoxy)benzonitrile | 94 |

| Methyl 4-bromobenzoate | Methyl 4-(2,2,2-trifluoroethoxy)benzoate | 92 |

| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene | 89 |

| 3-Bromopyridine | 3-(2,2,2-Trifluoroethoxy)pyridine | 85 |

Data from Huang et al. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Fluorinated Aryl Ethers

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the context of synthesizing this compound from 2-bromophenol (B46759) and a trifluoroethylating agent, the SNAr mechanism is not favored. The bromo and hydroxyl (or phenoxide) groups are not sufficiently electron-withdrawing to activate the benzene (B151609) ring for nucleophilic attack by the trifluoroethoxide. Therefore, direct synthesis via a classical SNAr pathway is challenging and not commonly reported.

However, the principles of SNAr are highly relevant to the synthesis of other fluorinated aryl ethers where the aromatic ring is appropriately activated. For example, the reaction of 2,4-dinitrofluorobenzene with an alkoxide proceeds readily. The use of 2,2,2-trifluoroethanol as a solvent in SNAr reactions has been shown to influence selectivity in reactions with poly-fluorinated aromatics. rsc.org

| Aryl Halide | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | CH₃ONa | 1-Methoxy-2,4-dinitrobenzene | CH₃OH, rt |

| Pentafluoropyridine | NaOCH₂CF₃ | 4-(2,2,2-Trifluoroethoxy)tetrafluoropyridine | DMF, 80 °C |

| 4-Chlorobenzonitrile | KOCH₂CF₃ | 4-(2,2,2-Trifluoroethoxy)benzonitrile | DMSO, 120 °C |

Traditional SNAr Pathways for Incorporating Trifluoroethoxy Groups

Nucleophilic Aromatic Substitution (SNAr) is a foundational method for forging carbon-heteroatom bonds on aromatic rings. This pathway involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group.

In the context of synthesizing trifluoroethoxy-substituted benzenes, the nucleophile is typically sodium 2,2,2-trifluoroethoxide, generated in situ from 2,2,2-trifluoroethanol and a base (e.g., NaH, K₂CO₃). The aromatic substrate must contain a suitable leaving group (e.g., F, Cl, NO₂) and be electronically deficient to facilitate the reaction. The SNAr mechanism proceeds via a two-step addition-elimination sequence, passing through a resonance-stabilized Meisenheimer intermediate.

For the synthesis of an ortho-substituted compound like this compound, a plausible SNAr precursor would be 1-bromo-2-fluorobenzene (B92463) or 1-bromo-2-nitrobenzene. The electron-withdrawing nitro group, in particular, strongly activates the ring for nucleophilic attack, primarily at the ortho and para positions. However, the success of traditional SNAr is often limited to these highly activated systems and typically requires forcing conditions such as high temperatures and polar aprotic solvents (e.g., DMF, DMSO). preprints.orgresearchgate.net

Table 1: Key Features of Traditional SNAr for Trifluoroethoxylation

| Feature | Description |

| Substrate Requirement | Aromatic ring must be electron-deficient (activated). |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. |

| Leaving Group | Typically a halide (-F, -Cl) or a nitro group (-NO₂). Fluorine is often the best leaving group for SNAr. |

| Nucleophile | 2,2,2-Trifluoroethoxide (from CF₃CH₂OH and a base). |

| Conditions | Often requires elevated temperatures (60-150 °C) and polar aprotic solvents (DMF, DMSO). |

| Limitations | Generally ineffective for electron-neutral or electron-rich aromatic rings. |

Photoredox-Catalyzed SNAr for Fluoroarene Functionalization

Recent advances in synthetic methodology have introduced photoredox catalysis as a powerful tool to overcome the limitations of traditional SNAr reactions. d-nb.info This approach enables the functionalization of fluoroarenes that are electron-neutral or even electron-rich, which are typically unreactive under conventional SNAr conditions. nih.gov

The mechanism of photoredox-catalyzed SNAr involves a photocatalyst (often an acridinium (B8443388) salt or other organic dye) that, upon excitation by visible light, becomes a potent oxidant. d-nb.infonih.gov This excited photocatalyst can then engage in a single-electron transfer (SET) with the fluoroarene substrate, generating an arene radical cation. nih.govresearchgate.net This radical cation is significantly more electrophilic and susceptible to nucleophilic attack by an alcohol, such as 2,2,2-trifluoroethanol. Subsequent steps involving rearomatization lead to the final substituted product.

This method offers several advantages:

Mild Conditions: Reactions are often conducted at or near room temperature, improving functional group tolerance. nih.gov

Broader Scope: It allows for the use of unactivated fluoroarenes, expanding the range of accessible products. nih.govresearchgate.net

Alternative Reactivity: It proceeds via a radical cation intermediate rather than a Meisenheimer complex, enabling reactivity patterns not seen in traditional SNAr.

A potential challenge is product inhibition, where the trifluoroethoxy-substituted product is more easily oxidized than the starting fluoroarene, which can sometimes lead to lower yields as the reaction progresses. nih.gov

Table 2: Comparison of Traditional vs. Photoredox SNAr

| Parameter | Traditional SNAr | Photoredox-Catalyzed SNAr |

| Arene Substrate | Electron-deficient | Electron-rich, neutral, or deficient |

| Activation Method | Electron-withdrawing groups | Single-electron oxidation by photocatalyst |

| Key Intermediate | Meisenheimer complex | Arene radical cation |

| Reaction Conditions | High temperature, strong base | Room temperature, visible light |

Bromination of (2,2,2-Trifluoroethoxy)benzene Scaffolds

Another direct approach to this compound is through the electrophilic bromination of the (2,2,2-trifluoroethoxy)benzene precursor. This reaction falls under the category of electrophilic aromatic substitution (EAS), where an electrophile (Br⁺ or a polarized bromine source) attacks the electron-rich benzene ring.

The outcome of this reaction is governed by the directing effects of the substituent already present on the ring—in this case, the -OCH₂CF₃ group. The oxygen atom, with its lone pairs of electrons, can donate electron density to the ring through resonance, making it an activating group and an ortho, para-director. However, the strongly electronegative trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack compared to simpler alkoxybenzenes like anisole.

Regioselective Bromination of the Benzene Ring

For many alkoxybenzenes, electrophilic bromination shows a strong preference for substitution at the para position. nih.govresearchgate.net This preference is often attributed to steric hindrance at the ortho positions, which are shielded by the adjacent substituent. Given the bulk of the trifluoroethoxy group, it is expected that bromination would yield primarily the para-substituted product, 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene. Obtaining the desired ortho isomer, this compound, as the major product through this direct bromination route would be challenging and likely result in a mixture of isomers requiring separation. sci-hub.se

Common brominating agents for such transformations include:

Molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

N-Bromosuccinimide (NBS), often in the presence of a proton source or silica (B1680970) gel. nih.gov

Indirect Synthetic Routes

Indirect routes offer a powerful alternative for constructing this compound, particularly for ensuring the correct ortho regiochemistry, which can be difficult to achieve through direct substitution methods. libretexts.orglibretexts.org These strategies rely on building the molecule sequentially, using the directing effects of intermediate functional groups to control the placement of subsequent substituents. libretexts.org

Derivatization of Precursor Aromatic Compounds

This strategy involves starting with a benzene ring that already possesses one of the target substituents in the correct position and then introducing the second group.

Route A: Starting from 2-Bromophenol

A highly effective method is the Williamson ether synthesis starting from 2-bromophenol. In this approach, the phenolic proton of 2-bromophenol is first removed by a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide. This potent nucleophile then displaces a leaving group from a trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or triflate, to form the desired ether linkage.

Step 1: Deprotonation of 2-bromophenol.

Step 2: Nucleophilic attack of the 2-bromophenoxide on CF₃CH₂-LG (where LG = OTs, OTf, I).

This route unambiguously establishes the ortho relationship between the bromo and trifluoroethoxy groups.

Route B: Starting from 2-(2,2,2-trifluoroethoxy)aniline

An alternative precursor-based method begins with 2-(2,2,2-trifluoroethoxy)aniline. This compound can be converted to the target molecule via a Sandmeyer reaction. The aniline (B41778) is first treated with nitrous acid (generated from NaNO₂ and a strong acid like HBr) at low temperatures to form a diazonium salt. The resulting diazonium group is an excellent leaving group and can be displaced by a bromide ion, often with the aid of a copper(I) bromide catalyst. This cleanly introduces the bromine atom at the position formerly occupied by the amino group. orgsyn.org

Multi-step Synthetic Sequences for this compound

A complete and regiochemically controlled synthesis can be designed by combining several reactions in a logical order. The sequence starting from 2-bromophenol is one of the most direct and reliable multi-step syntheses.

Synthetic Scheme Example:

Starting Material: 2-Bromophenol

Reagents:

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Trifluoroethylating Agent: 2,2,2-Trifluoroethyl tosylate (CF₃CH₂OTs).

Solvent: A polar aprotic solvent such as acetone, acetonitrile, or DMF.

Procedure:

2-Bromophenol is dissolved in the chosen solvent.

The base is added to generate the 2-bromophenoxide in situ.

2,2,2-Trifluoroethyl tosylate is added to the mixture, which is then heated to drive the substitution reaction to completion.

Workup and purification (e.g., by distillation or chromatography) yield the final product, this compound.

This multi-step sequence is advantageous because it avoids the formation of regioisomers that can complicate direct bromination or SNAr approaches, ensuring the synthesis of the pure ortho product. youtube.com

Reactivity and Mechanistic Investigations of 1 Bromo 2 2,2,2 Trifluoroethoxy Benzene

Reactions at the Bromine Center

The primary site of reactivity on 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene is the carbon-bromine bond. This bond can be readily activated by transition metal catalysts, facilitating a variety of bond-forming reactions. Additionally, the bromine atom can act as a leaving group in nucleophilic substitution reactions, although this typically requires harsh reaction conditions or the presence of activating groups.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful means to introduce new functional groups at the 2-position of the trifluoroethoxybenzene core. While specific research detailing the cross-coupling reactions of this compound is not extensively available in the public domain, the general principles of these reactions as applied to aryl bromides are well-established.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. This reaction is widely used for the synthesis of biaryl compounds. nih.gov For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 2-(2,2,2-trifluoroethoxy)biphenyl derivative. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The reaction is typically carried out in the presence of a base.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgwikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkynes. In the case of this compound, a Sonogashira coupling would introduce an alkynyl group at the 2-position. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nrochemistry.com

Specific examples and detailed experimental data for the Sonogashira coupling of this compound are not available in the public search results. Consequently, a data table for this reaction cannot be generated.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This reaction would allow for the introduction of a vinyl group at the 2-position of the trifluoroethoxybenzene ring. The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organohalide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its high functional group tolerance. The coupling of this compound with an organozinc reagent would provide a versatile method for introducing various alkyl, aryl, or vinyl substituents.

As with the other cross-coupling reactions, specific research findings and data for the Heck and Negishi couplings of this compound are not sufficiently detailed in the available literature to construct data tables.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) on unactivated aryl halides like this compound is generally difficult and requires forcing conditions. libretexts.org The electron-rich nature of the benzene (B151609) ring repels incoming nucleophiles, and the reaction does not typically proceed via the classical SN1 or SN2 pathways. However, under certain conditions, the displacement of the bromide can be achieved.

The displacement of the bromide in aryl bromides can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the halogen. libretexts.org In the case of this compound, the trifluoroethoxy group is electron-withdrawing, which should provide some activation towards nucleophilic attack compared to unsubstituted bromobenzene (B47551).

A patented process describes the preparation of (2,2,2-trifluoroethoxy)benzoic acids from the corresponding halobenzoic acids. This reaction involves the displacement of a halide by 2,2,2-trifluoroethoxide, which is a form of nucleophilic substitution. While the primary substrate in the patent is a halobenzoic acid, the conditions provide insight into the potential for nucleophilic substitution on related compounds. The process involves reacting the halobenzoic acid with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper catalyst.

Table 1: Examples of Nucleophilic Substitution for the Preparation of (Trifluoroethoxy)benzoic Acids

| Entry | Halobenzoic Acid | Base | Catalyst | Solvent | Temperature (°C) | Product |

| 1 | 2-Chlorobenzoic acid | Sodium Hydride | Copper(I) Iodide | N,N-Dimethylformamide | Reflux | 2-(2,2,2-trifluoroethoxy)benzoic acid |

| 2 | 2-Bromobenzoic acid | Sodium Hydride | Copper(I) Bromide | N-Methylpyrrolidone | 120 | 2-(2,2,2-trifluoroethoxy)benzoic acid |

This table is based on analogous reactions described in the patent literature for the synthesis of related compounds and serves as an illustrative example of the conditions that could potentially be applied to the nucleophilic displacement of bromide from this compound.

Intramolecular SN2 Pathways

Intramolecular substitution reactions, particularly those proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism, are contingent on the formation of a suitable nucleophile within the molecule that can attack an electrophilic center, displacing a leaving group. In the case of this compound, the generation of a nucleophilic center on the trifluoroethoxy group would be a prerequisite for an intramolecular SN2 reaction where the bromine atom acts as the leaving group.

However, the ether oxygen of the 2,2,2-trifluoroethoxy group is generally not sufficiently nucleophilic to displace the bromide from the aromatic ring in a standard SN2-type fashion. Aromatic SN2 reactions are inherently difficult due to the high energy required to attack the sp2-hybridized carbon of the benzene ring and the unfavorable geometry for backside attack.

For an intramolecular SN2 reaction to be plausible, a more potent nucleophile would need to be generated. For instance, deprotonation of the carbon adjacent to the ether oxygen is highly unlikely due to the electron-withdrawing nature of the trifluoromethyl group, which would destabilize any resulting carbanion. Therefore, under typical conditions, intramolecular SN2 pathways are not considered a significant aspect of the reactivity of this compound.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium)

The carbon-bromine bond in this compound provides a handle for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These reactions involve the reaction of the aryl bromide with magnesium or lithium metal, respectively, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Formation of 2-(2,2,2-trifluoroethoxy)phenylmagnesium bromide (Grignard Reagent):

The reaction with magnesium turnings would be expected to proceed as follows:

C₆H₄(Br)OCH₂CF₃ + Mg → C₆H₄(MgBr)OCH₂CF₃

The resulting Grignard reagent, 2-(2,2,2-trifluoroethoxy)phenylmagnesium bromide, would be a potent nucleophile and a strong base. The presence of the trifluoroethoxy group in the ortho position could potentially influence the rate of formation and the stability of the Grignard reagent through steric hindrance and electronic effects.

Formation of 2-(2,2,2-trifluoroethoxy)phenyllithium (Organolithium Reagent):

Similarly, reaction with lithium metal would yield the corresponding organolithium reagent:

C₆H₄(Br)OCH₂CF₃ + 2Li → C₆H₄(Li)OCH₂CF₃ + LiBr

2-(2,2,2-trifluoroethoxy)phenyllithium is expected to be even more reactive and basic than its Grignard counterpart. The formation and subsequent reactions of these organometallic intermediates must be conducted under strictly anhydrous and inert conditions to prevent their rapid protonation by any protic species.

These organometallic intermediates are valuable synthons for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, they can react with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

| Organometallic Reagent | General Formation Conditions | Expected Reactivity |

| Grignard Reagent | Magnesium metal in anhydrous ether (e.g., THF, diethyl ether) | Strong nucleophile and base |

| Organolithium Reagent | Lithium metal in anhydrous ether or hydrocarbon solvent | Very strong nucleophile and base |

Generation and Trapping of Arynes from Related o-Dihaloaromatics

The ortho-disposed bromo and a potential leaving group on the adjacent carbon of this compound raises the possibility of forming a highly reactive aryne intermediate, specifically 3-(2,2,2-trifluoroethoxy)benzyne. The generation of arynes from ortho-dihaloaromatics is a well-established method, typically involving treatment with a strong base such as sodium amide or an organolithium reagent.

In the context of this compound, if the trifluoroethoxy group could be induced to act as a leaving group, aryne formation could be envisioned. However, the ether linkage is generally stable. A more plausible pathway to an aryne from this precursor would involve the formation of the organometallic intermediate first. For example, treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the position ortho to the bromine, followed by elimination of lithium bromide.

Alternatively, if a second halogen were present at the 2-position instead of the trifluoroethoxy group, the formation of the corresponding organometallic at the 1-position would readily lead to the elimination of the metal halide and formation of the aryne.

Once generated, these aryne intermediates are extremely reactive and readily undergo reactions with various trapping agents. Common trapping reactions include [4+2] cycloadditions with dienes like furan (B31954) and nucleophilic additions. For instance, in the presence of furan, 3-(2,2,2-trifluoroethoxy)benzyne would be expected to yield a Diels-Alder adduct.

| Aryne Precursor Type | Reagents for Aryne Generation | Common Trapping Agents |

| o-Dihaloaromatics | Strong bases (e.g., NaNH₂, LDA), Organolithium reagents | Dienes (e.g., furan), Nucleophiles |

| Organometallic Intermediates | Thermal or base-induced elimination | Dienes, Nucleophiles |

Reactions Involving the Trifluoroethoxy Group

Stability and Reactivity under Diverse Conditions

The 2,2,2-trifluoroethoxy group is generally considered to be a stable moiety under a wide range of reaction conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group contribute to its robustness. It is typically stable to many acidic and basic conditions that might affect other functional groups.

The presence of the CF₃ group significantly influences the properties of the ether. It increases the lipophilicity of the molecule and can enhance its metabolic stability in biological systems, a property often exploited in medicinal chemistry. The trifluoroethoxy group is generally resistant to oxidation and reduction under standard laboratory conditions.

Cleavage of the Ether Linkage

Cleavage of the ether bond in aryl ethers is a challenging transformation that typically requires harsh conditions. The C(sp²)-O bond is strong and resistant to cleavage. In the case of this compound, cleavage of the ether linkage would likely require strong acids such as HBr or HI at elevated temperatures.

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway at the alkyl carbon. Given that the carbon of the trifluoroethoxy group is primary, an SN2 mechanism would be expected. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the halide ion on the methylene (B1212753) carbon, displacing 2-bromophenol (B46759).

C₆H₄(Br)OCH₂CF₃ + HBr → C₆H₄(Br)OH + BrCH₂CF₃

However, the electron-withdrawing trifluoromethyl group would likely disfavor the formation of a positive charge on the adjacent carbon, making the transition state for an SN1-type cleavage highly energetic. Cleavage under basic conditions is generally not feasible for aryl alkyl ethers.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing bromo and trifluoroethoxy substituents.

The bromine atom is an ortho, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect.

Given the presence of both a deactivating ortho, para-director (Br) and a deactivating meta-director (-OCH₂CF₃), predicting the major product of an electrophilic aromatic substitution reaction can be complex. The positions ortho and para to the bromine are C3, C5, and C6. The positions meta to the trifluoroethoxy group are C4 and C6.

Therefore, substitution at the C6 position is directed by both groups (para to Br and meta to -OCH₂CF₃), making it a likely site for electrophilic attack. Substitution at the C4 position is also a possibility, being meta to the trifluoroethoxy group and para to the bromine. Steric hindrance from the ortho trifluoroethoxy group might disfavor substitution at the C3 position.

| Reaction Type | Typical Reagents | Expected Major Regioisomers |

| Nitration | HNO₃, H₂SO₄ | Substitution likely at C4 and C6 |

| Bromination | Br₂, FeBr₃ | Substitution likely at C4 and C6 |

| Sulfonation | SO₃, H₂SO₄ | Substitution likely at C4 and C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally difficult on deactivated rings |

Experimental studies would be necessary to definitively determine the regioselectivity of electrophilic aromatic substitution on this compound.

Regioselectivity and Electronic Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring govern the position of the incoming electrophile. wikipedia.org The reactivity of this compound is controlled by the interplay of the electronic properties of both the bromo and the 2,2,2-trifluoroethoxy substituents.

Bromo Group : Halogens, such as bromine, are characterized as deactivating yet ortho, para-directing groups. pressbooks.pubchemistrytalk.org Their deactivating nature stems from a strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. chemistrytalk.org However, they possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. pressbooks.pub

2,2,2-Trifluoroethoxy Group (-OCH₂CF₃) : This group exhibits a dual electronic nature. The oxygen atom, with its lone pairs, can donate electron density to the aromatic ring via resonance, an effect that typically activates the ring and directs substitution to the ortho and para positions. However, this donating effect is significantly diminished by the strong electron-withdrawing inductive effect of the adjacent 2,2,2-trifluoroethyl group. The three fluorine atoms pull electron density away from the oxygen, making it a less effective electron donor. Consequently, the trifluoroethoxy group is considered a deactivating ortho, para-director.

For this compound, both substituents direct incoming electrophiles to the positions ortho and para relative to themselves. The bromo group at C1 directs to C2, C4, and C6, while the trifluoroethoxy group at C2 directs to C1, C3, C5. Given the substitution pattern, the directing effects converge, strongly favoring substitution at the C4 and C6 positions. The ultimate regiochemical outcome will depend on the specific reaction conditions and the steric hindrance around these positions.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -Br | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -OCH₂CF₃ | Strongly Withdrawing | Donating | Deactivating | Ortho, Para |

Radical Reactions

Radical reactions offer a distinct pathway for the functionalization of aromatic compounds. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com For this compound, the carbon-bromine bond is the most likely site for radical reactivity.

The homolytic cleavage of the C-Br bond can be initiated by radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or by ultraviolet light. youtube.comlibretexts.org This cleavage generates a 2-(2,2,2-trifluoroethoxy)phenyl radical. A common transformation involving this intermediate is reductive dehalogenation. libretexts.org In the presence of a radical mediator and hydrogen donor, such as tributyltin hydride (Bu₃SnH), a radical chain reaction can occur. libretexts.org

Mechanism of Radical Dehalogenation:

Initiation : A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride.

Propagation :

The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and the 2-(2,2,2-trifluoroethoxy)phenyl radical. libretexts.org

The newly formed aryl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the product 2-(2,2,2-trifluoroethoxy)benzene and regenerating a tributyltin radical, which can continue the chain process. libretexts.orglibretexts.org

Termination : The reaction is terminated when two radical species combine. lumenlearning.com

Single-Electron-Transfer (SET) Processes

Single-electron-transfer (SET) represents a fundamental step in many chemical reactions, creating radical ion intermediates that can drive unique transformations. uva.nl SET processes can be initiated thermally or through photoinduction and occur between an electron donor and an electron acceptor. nih.gov In the context of Frustrated Lewis Pairs (FLPs), SET from a Lewis base to a Lewis acid can generate radical ion pairs. uva.nlnih.govresearchgate.net

While specific SET reactions involving this compound are not extensively documented, its electronic structure suggests it could participate as an electron acceptor. The presence of two electron-withdrawing groups (bromo and trifluoroethoxy) lowers the electron density of the aromatic ring, making it more susceptible to accepting an electron. In a reaction with a potent electron donor (a reductant), the molecule could undergo a SET event to form a radical anion. This transient species could then fragment, typically by losing a bromide ion, to generate the 2-(2,2,2-trifluoroethoxy)phenyl radical, which could then engage in subsequent reactions.

Catalytic Transformations

Aryl halides are foundational substrates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. wisc.edu As an aryl bromide, this compound is a versatile building block for various catalytic cycles.

Metal Triflate Catalysis in Bromoazidation Reactions

Metal triflates, such as Indium(III) triflate, are effective Lewis acid catalysts in a range of organic reactions, including allylic substitutions. strath.ac.uk Bromoazidation is a process that introduces both a bromine atom and an azide (B81097) group across a double bond. While metal triflates are known to activate substrates towards nucleophilic attack, their specific application in catalyzing bromoazidation reactions with this compound is not prominently featured in the literature. The general principle would involve the Lewis acidic metal triflate coordinating to a substrate, enhancing its electrophilicity to facilitate the reaction, but specific research findings for this combination are limited.

Application in Other Catalytic Cycles

The utility of this compound is most evident in its application as a substrate in palladium- and nickel-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex organic molecules. wisc.edu

One notable application is in multimetallic catalysis, where two different metal catalysts work cooperatively. nih.govresearchgate.net For instance, a dual system using a (bipyridine)nickel catalyst, which preferentially reacts with aryl bromides, and a (1,3-bis(diphenylphosphino)propane)palladium catalyst, which favors aryl triflates, enables the direct cross-coupling of these two electrophiles to form biaryls. wisc.edunih.govresearchgate.net In this system, this compound would serve as the aryl bromide component.

Furthermore, this compound is a suitable precursor for organoboron reagents via palladium-catalyzed borylation. The reaction of an aryl bromide with a boron source like pinacolborane, catalyzed by a palladium complex such as PdCl₂(dppf), yields the corresponding arylboronate ester. organic-chemistry.org This product is a key intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (biaryl) |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (alkenylated arene) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (aryl-alkyne) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C-N |

| Stille Coupling | Ar'-Sn(R)₃ | Pd(PPh₃)₄ | C-C (biaryl) |

| Palladium-Catalyzed Borylation | Pinacolborane | PdCl₂(dppf) | C-B |

Advanced Spectroscopic Characterization of 1 Bromo 2 2,2,2 Trifluoroethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene can be assembled.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the trifluoroethoxy group. The aromatic region would display a complex multiplet pattern due to the ortho-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the bromine atom and the electron-donating, yet inductively withdrawing, trifluoroethoxy group influence the chemical shifts of the four aromatic protons.

The methylene protons (-OCH₂-) are adjacent to both an oxygen atom and a trifluoromethyl (-CF₃) group. The oxygen atom deshields these protons, shifting them downfield. The -CF₃ group, being strongly electron-withdrawing, further deshields the methylene protons. Additionally, these protons will be coupled to the three fluorine atoms, resulting in a characteristic quartet splitting pattern due to spin-spin coupling (³JH-F).

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-6) | 7.55 - 7.65 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| Aromatic (H-3) | 7.25 - 7.35 | Doublet of doublets (dd) | ~8.0, ~1.5 |

| Aromatic (H-4) | 7.15 - 7.25 | Triplet of doublets (td) | ~8.0, ~1.5 |

| Aromatic (H-5) | 6.90 - 7.00 | Triplet of doublets (td) | ~8.0, ~1.5 |

¹³C NMR Spectroscopic Analysis and Carbon Environments

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom bonded to the bromine (C-1) is expected to be shifted upfield relative to an unsubstituted benzene due to the "heavy atom effect," while the carbon bonded to the oxygen (C-2) will be significantly deshielded and shifted downfield.

The carbon of the methylene group (-OCH₂-) will also be deshielded by the adjacent oxygen. Furthermore, it will exhibit coupling to the three fluorine atoms, appearing as a quartet in the ¹³C spectrum. The trifluoromethyl carbon (-CF₃) will be strongly deshielded and will also appear as a quartet due to one-bond coupling with the fluorine atoms (¹JC-F).

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 (C-O) | 154 - 156 | Singlet |

| Aromatic CH | 130 - 134 | Singlet |

| Aromatic CH | 127 - 129 | Singlet |

| Aromatic CH | 122 - 124 | Singlet |

| -CF₃ | 121 - 123 | Quartet (q) |

| Aromatic CH | 114 - 116 | Singlet |

| C-1 (C-Br) | 112 - 114 | Singlet |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, all three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet due to coupling with the two adjacent methylene protons (³JF-H). The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an ethoxy moiety.

Expected ¹⁹F NMR Data

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene ring. For instance, the proton at the C-6 position would show a cross-peak with the proton at the C-5 position, which in turn would correlate with the C-4 proton, and so on. No correlation would be expected between the aromatic protons and the methylene protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal. Similarly, the methylene proton quartet would show a cross-peak with the methylene carbon signal, confirming their direct connection.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments and Functional Group Characterization

The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted benzene ring, the ether linkage, and the trifluoromethyl group.

Aromatic C-H Stretching: Bands in the region of 3050-3100 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) group are expected to appear in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of sharp bands between 1450 and 1600 cm⁻¹.

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the range of 1100-1300 cm⁻¹. These are often the most intense peaks in the spectrum.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to produce strong bands. The asymmetric C-O-C stretch usually appears around 1200-1275 cm⁻¹, while the symmetric stretch is found near 1020-1075 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Expected Vibrational Band Assignments

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |

| C-F Stretch | 1100 - 1300 | IR | Very Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | IR | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | IR | Strong |

Correlation with Theoretical Vibrational Frequencies

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. nih.gov This correlative approach provides a powerful tool for the precise assignment of fundamental vibrational modes.

Theoretical vibrational frequencies are typically calculated using computational methods like Density Functional Theory (DFT), often with the B3LYP functional, and a suitable basis set such as 6-311++G(d,p). researchgate.net The calculated harmonic frequencies are known to be slightly higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

By comparing the scaled theoretical wavenumbers with the experimental peaks observed in the FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. This includes identifying vibrations associated with specific functional groups within the molecule. For this compound, key vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. nih.gov

Aliphatic C-H stretching: From the -OCH₂- group, expected in the 3000-2850 cm⁻¹ range.

C-C stretching: Within the benzene ring, appearing in the 1600-1400 cm⁻¹ region. uwosh.edu

C-F stretching: Strong absorptions from the -CF₃ group, generally found in the 1350-1150 cm⁻¹ range.

C-O-C stretching: Associated with the ether linkage, expected to produce strong bands in the 1300-1000 cm⁻¹ region.

C-Br stretching: Found at lower frequencies, typically in the 650-400 cm⁻¹ range for aromatic bromo compounds. researchgate.net

The correlation allows for the unequivocal assignment of observed bands to specific molecular motions, providing deep insight into the molecule's vibrational structure.

Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Frequencies This table presents expected vibrational modes for this compound based on known group frequencies and theoretical calculation principles. Specific experimental and calculated values for this exact compound are not widely published.

| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Theoretical Assignment Basis |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the benzene ring. nih.gov |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the CH₂ group. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. uwosh.edu |

| C-F Symmetric/Asymmetric Stretch | 1350 - 1150 | Strong absorptions characteristic of the trifluoromethyl (-CF₃) group. |

| Aryl-O Stretch (C-O-C) | 1275 - 1200 | Asymmetric stretching of the C-O-C ether linkage. |

| Alkyl-O Stretch (C-O-C) | 1075 - 1020 | Symmetric stretching of the C-O-C ether linkage. |

| C-Br Stretch | 650 - 400 | Stretching vibration of the carbon-bromine bond attached to the aromatic ring. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The spectrum arises from the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene chromophore. Benzene itself exhibits strong π → π* transitions, typically seen as primary bands around 184 nm and 202 nm, and a much weaker, fine-structured secondary band around 255 nm. hnue.edu.vn

The presence of substituents—the bromine atom and the trifluoroethoxy group—alters the electronic properties of the benzene ring and influences the absorption maxima (λmax).

π → π Transitions:* These are the primary electronic transitions expected for this molecule, arising from the excitation of electrons within the aromatic π system. The substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary benzene bands.

n → π Transitions:* The oxygen atom of the ether linkage possesses non-bonding (lone pair) electrons. This allows for the possibility of a weak n → π* transition, which typically occurs at longer wavelengths than the π → π* transitions and has a much lower intensity. libretexts.org

Based on the structure, the principal absorption bands for this compound are expected to be in the UV region, likely between 200 nm and 300 nm.

The probability of an electronic transition is quantified by the molar absorptivity (or molar extinction coefficient), ε. ddugpgcsitapur.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the sample and the path length of the light beam.

Molar Absorptivity (ε): A high value of ε (typically > 10,000 L mol⁻¹ cm⁻¹) indicates a high-probability, or "allowed," transition, which is characteristic of π → π* transitions. ddugpgcsitapur.com A low ε value (< 1,000 L mol⁻¹ cm⁻¹) signifies a low-probability, or "forbidden," transition, which is typical for n → π* transitions. ddugpgcsitapur.com

Solvent Effects: The polarity of the solvent can influence the position of λmax. For π → π* transitions, polar solvents often cause a small bathochromic (red) shift. For n → π* transitions, polar solvents typically lead to a hypsochromic (blue) shift.

Analyzing these parameters helps to confirm the nature of the electronic transitions occurring within the molecule.

Table 2: Expected UV-Vis Absorption Data This table outlines the predicted electronic transitions and absorption characteristics for this compound.

| Transition Type | Expected λmax Range | Expected Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | 200 - 280 nm | High (> 10,000 L mol⁻¹ cm⁻¹) | Allowed transition involving the aromatic π system. hnue.edu.vn |

| n → π | > 280 nm | Low (< 1,000 L mol⁻¹ cm⁻¹) | Forbidden transition involving non-bonding electrons on the oxygen atom. libretexts.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₆BrF₃O, with a monoisotopic mass of approximately 253.96 Da. uni.lu

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺) at m/z 254 and 256, respectively. youtube.com This isotopic signature will also be present in any fragment ions that retain the bromine atom.

Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the bromine atom.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 175 (C₈H₆F₃O⁺).

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the oxygen atom could lead to a C₆H₄Br⁺ fragment (m/z 155/157).

Ether Cleavage: Loss of the trifluoroethoxy group (•OCH₂CF₃) could occur. More common is the cleavage of the C-C bond in the side chain, leading to the loss of a •CF₃ radical (mass 69), resulting in a fragment at m/z 185/187.

McLafferty Rearrangement: While less common for aromatic ethers, rearrangements could lead to more complex fragmentation patterns. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 254/256 | [C₈H₆BrF₃O]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 185/187 | [C₇H₆BrO]⁺ | Loss of •CF₃ radical |

| 175 | [C₈H₆F₃O]⁺ | Loss of •Br radical |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the C-O bond |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. ulethbridge.ca |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

As of now, a published crystal structure for this compound is not available in major crystallographic databases. However, if a suitable single crystal were grown and analyzed, the study would reveal:

Molecular Conformation: The exact spatial orientation of the trifluoroethoxy group relative to the plane of the bromobenzene (B47551) ring. This would include the C-O-C-C and O-C-C-Br torsion angles.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-Br, C-O, C-F) and bond angles, which could be compared with theoretical calculations.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any significant non-covalent interactions such as π-π stacking between benzene rings, or halogen bonding involving the bromine atom. researchgate.net

This structural information is invaluable for understanding the molecule's physical properties and its interactions in a condensed phase.

Computational and Theoretical Investigations of 1 Bromo 2 2,2,2 Trifluoroethoxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry, electronic properties, and spectroscopic parameters of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene. Methods like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results for organic molecules. researchgate.netirjet.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. nih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted benzene (B151609) derivatives, DFT calculations can accurately predict how substituents affect the geometry of the benzene ring. nih.govresearchgate.net

In this compound, the bulky bromine atom and the trifluoroethoxy group are expected to cause some distortion in the planarity of the benzene ring. The C-Br bond length is a critical parameter, as are the bond lengths and angles associated with the ether linkage (C-O-C) and the trifluoromethyl group. nih.gov DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level, provide a detailed picture of this three-dimensional structure. researchgate.netnih.gov

Table 1: Predicted Structural Parameters of this compound (Illustrative DFT Data)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | 1.395 | C6-C1-C2 | 120.5 |

| C1-Br | 1.910 | C1-C2-C3 | 119.8 |

| C2-O | 1.370 | C1-C2-O | 122.0 |

| C-O-C(ethoxy) | 1.445 | C2-O-C(ethoxy) | 118.5 |

| C(ethoxy)-CF3 | 1.530 | O-C(ethoxy)-C(F3) | 109.5 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov

A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is more readily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO may be distributed across the aromatic system and influenced by the electron-withdrawing trifluoroethoxy group. This distribution dictates the molecule's behavior in chemical reactions.

Table 2: Calculated FMO Properties of this compound (Illustrative DFT Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 5.90 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. researchgate.net

In this compound, the highly electronegative fluorine atoms of the trifluoromethyl group and the oxygen atom of the ethoxy group are expected to create significant regions of negative potential (red). Conversely, the hydrogen atoms of the benzene ring would represent areas of positive potential (blue). The bromine atom's region would be complex, showing both positive (on the outermost tip, the σ-hole) and negative character. This analysis is critical for predicting intermolecular interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures. wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net This is achieved by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.edu

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O | π(C1-C6) | 25.5 |

| LP(3) Br | π(C1-C2) | 8.2 |

| π(C3-C4) | π(C5-C6) | 18.9 |

| π(C5-C6) | π(C3-C4) | 21.3 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These theoretical values, when compared to experimental spectra, help in the precise assignment of chemical structures. researchgate.net

IR Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other systematic errors, but they provide a strong basis for assigning the peaks observed in experimental FT-IR and FT-Raman spectra. irjet.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.goviaea.org This analysis provides insight into the electronic transitions occurring within the molecule.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ, ppm) for C-Br | 115.2 |

| ¹H NMR | Chemical Shift (δ, ppm) for O-CH₂ | 4.45 |

| IR | Vibrational Frequency (cm⁻¹) for C-F stretch | 1280 |

| IR | Vibrational Frequency (cm⁻¹) for Ar-O stretch | 1255 |

| UV-Vis | Absorption Maximum (λ_max, nm) | 275 |

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electronic charge (ω = χ²/2η).

These descriptors are fundamental in conceptual DFT and are used to predict and rationalize the outcomes of chemical reactions. nih.govresearchgate.net

Chemical Hardness and Softness Analysis

A comprehensive search of available scientific literature and chemical databases did not yield specific studies that have calculated the chemical hardness and softness of this compound. These parameters are typically determined through computational methods such as Density Functional Theory (DFT), and at present, dedicated research on this particular compound's electronic structure to derive these values is not publicly available.

Electrophilicity Index

Similar to chemical hardness and softness, specific computational studies detailing the electrophilicity index of this compound could not be located in the current body of scientific literature. This value, which is crucial for predicting the compound's reactivity as an electrophile, awaits determination through future theoretical investigations.

Intermolecular Interactions and Crystal Packing Analysis

Detailed crystallographic and computational analyses focusing on the intermolecular interactions and crystal packing of this compound are not available in published research. Such studies are essential for understanding the solid-state behavior and properties of the compound.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. While analyses exist for other brominated benzene derivatives, showing the significance of interactions involving the bromine atom, specific data for the title compound is absent. nih.govresearchgate.netresearchgate.net

Non-covalent Interaction (NCI) Analysis

There are no specific Non-covalent Interaction (NCI) analyses for this compound found in the current scientific literature. NCI analysis is a computational method that helps in identifying and visualizing non-covalent interactions, which are critical in determining the supramolecular chemistry of a compound. unam.mxrsc.org Future computational studies on this molecule could provide valuable insights into its interaction patterns.

Synthetic Applications of 1 Bromo 2 2,2,2 Trifluoroethoxy Benzene in Advanced Organic Synthesis

Precursor in the Synthesis of Trifluoromethoxy Naphthalenes and Naphthols

The synthesis of trifluoromethoxy-substituted naphthalenes and naphthols is of significant interest due to the prevalence of these motifs in pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability and binding affinity of molecules. While direct trifluoromethoxylation of naphthalenes can be challenging, the use of pre-functionalized building blocks like 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene offers a strategic alternative.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful methods for the construction of biaryl systems. In this context, this compound can serve as the aryl halide partner, coupling with a suitable boronic acid or organostannane derivative of a second aromatic ring to form the naphthalene (B1677914) core. Subsequent functional group manipulations can then be employed to introduce the hydroxyl group, yielding the desired trifluoromethoxy-substituted naphthols. The regiochemistry of the coupling is dictated by the position of the bromine atom on the starting material.

Intermediate for Conjugated Dienes with Terminal CF3 Groups

Conjugated dienes bearing terminal trifluoromethyl (CF3) groups are valuable synthetic intermediates, particularly in the synthesis of fluorinated polymers and biologically active molecules. The electron-withdrawing nature of the CF3 group imparts unique reactivity to the diene system. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, provides a direct route to such compounds.